molecular formula C15H23NO B11722043 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol

Cat. No.: B11722043
M. Wt: 233.35 g/mol
InChI Key: GWQKGZGKZGYIMZ-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H21NO. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its piperidine ring, which is substituted with two methyl groups, and a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 4,4-dimethyl-1-piperidine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl alcohol moiety can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzophenone.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl alcohol moiety play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol
  • 4,4-Dimethyl-1-piperidinyl)phenyl]methanol

Uniqueness

2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific substitution pattern on the piperidine ring and the presence of the alpha-methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol

InChI

InChI=1S/C15H23NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7,12,17H,8-11H2,1-3H3

InChI Key

GWQKGZGKZGYIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N2CCC(CC2)(C)C)O

Origin of Product

United States

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